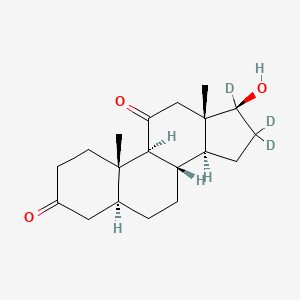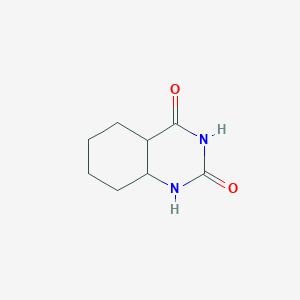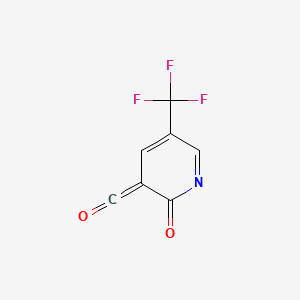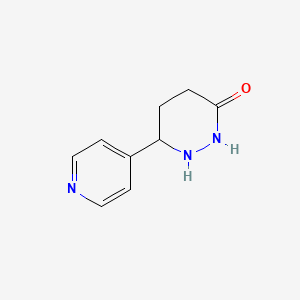
11-Ketodihydrotestosterone-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 11-Ketodihydrotestosterona-d3 típicamente implica la conversión de 11β-Hidroxiandrostenodiona a 11-Ketodihydrotestosterona. Este proceso incluye varios pasos, como reacciones de oxidación y reducción bajo condiciones controladas. Las condiciones de reacción específicas, incluyendo la temperatura, la presión y el uso de catalizadores, son cruciales para garantizar que el producto deseado se obtenga con alta pureza y rendimiento .
Métodos de Producción Industrial
La producción industrial de 11-Ketodihydrotestosterona-d3 involucra la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y minimizar las impurezas. El proceso a menudo incluye el uso de técnicas avanzadas como la cromatografía para la purificación y la espectrometría de masas para el control de calidad .
Análisis De Reacciones Químicas
Tipos de Reacciones
La 11-Ketodihydrotestosterona-d3 experimenta diversas reacciones químicas, que incluyen:
Oxidación: Conversión de grupos hidroxilo a cetonas.
Reducción: Conversión de cetonas a grupos hidroxilo.
Sustitución: Reemplazo de grupos funcionales con otros grupos.
Reactivos y Condiciones Comunes
Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio y agentes reductores como el borohidruro de sodio. Las reacciones generalmente se llevan a cabo bajo condiciones controladas para garantizar las transformaciones deseadas .
Principales Productos Formados
Los principales productos formados a partir de estas reacciones incluyen varios derivados de 11-Ketodihydrotestosterona-d3, que pueden utilizarse posteriormente en la investigación científica y las aplicaciones industriales .
Aplicaciones Científicas De Investigación
La 11-Ketodihydrotestosterona-d3 tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:
Química: Utilizada como estándar de referencia en química analítica para la cuantificación de hormonas esteroides.
Biología: Estudiada por su papel en la señalización del receptor de andrógenos y sus efectos sobre la expresión genética y la síntesis de proteínas.
Medicina: Investigada por sus posibles aplicaciones terapéuticas en el tratamiento de trastornos relacionados con los andrógenos, como el cáncer de próstata.
Industria: Utilizada en el desarrollo de nuevos productos farmacéuticos y como un intermedio clave en la síntesis de otros compuestos esteroideos
Mecanismo De Acción
La 11-Ketodihydrotestosterona-d3 ejerce sus efectos uniéndose a los receptores de andrógenos con alta afinidad. Esta unión activa el receptor, lo que lleva a la regulación de la expresión genética y la síntesis de proteínas. Los objetivos moleculares y las vías involucradas incluyen la vía de señalización del receptor de andrógenos, que juega un papel crucial en el desarrollo y la progresión de las afecciones dependientes de andrógenos .
Comparación Con Compuestos Similares
Compuestos Similares
11-Ketotestosterona: Otro potente agonista del receptor de andrógenos con actividades biológicas similares.
Dihidrotestosterona: Un andrógeno bien conocido con alta afinidad por los receptores de andrógenos.
11β-Hidroxiandrostenodiona: Un precursor de la 11-Ketodihydrotestosterona-d3 con propiedades biológicas distintas
Unicidad
La 11-Ketodihydrotestosterona-d3 es única debido a su alta potencia como agonista del receptor de andrógenos y su estabilidad en comparación con otros andrógenos. Esta estabilidad le permite permanecer activa durante períodos más largos, lo que la convierte en un compuesto valioso tanto en investigación como en aplicaciones terapéuticas .
Propiedades
Fórmula molecular |
C19H28O3 |
|---|---|
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
(5S,8S,9S,10S,13S,14S,17S)-16,16,17-trideuterio-17-hydroxy-10,13-dimethyl-2,4,5,6,7,8,9,12,14,15-decahydro-1H-cyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C19H28O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11,13-14,16-17,22H,3-10H2,1-2H3/t11-,13-,14-,16-,17+,18-,19-/m0/s1/i6D2,16D |
Clave InChI |
RSQKILYTRHKUIJ-RRAJKZIQSA-N |
SMILES isomérico |
[2H][C@]1([C@]2(CC(=O)[C@H]3[C@H]([C@@H]2CC1([2H])[2H])CC[C@@H]4[C@@]3(CCC(=O)C4)C)C)O |
SMILES canónico |
CC12CCC(=O)CC1CCC3C2C(=O)CC4(C3CCC4O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S,4R)-2-azabicyclo[2.2.2]octan-6-ol hydrochloride](/img/structure/B12359737.png)




![2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-1,3-diazinan-1-yl]methyl]-4-fluorobenzonitrile;butanedioic acid](/img/structure/B12359757.png)




![1-[(3aR,4R,6R,6aR)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-1,3-diazinane-2,4-dione](/img/structure/B12359791.png)
![ethyl 7-oxo-6H-thieno[3,2-b]pyridine-6-carboxylate](/img/structure/B12359806.png)
![4-Methyl-4a,5,6,7-tetrahydrocyclopenta[b]pyridin-2-one](/img/structure/B12359811.png)

